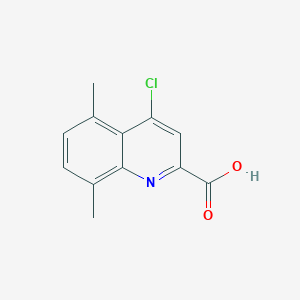

4-Chloro-5,8-dimethylquinoline-2-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Chloro-5,8-dimethylquinoline-2-carboxylic acid is a chemical compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 . It is a white to yellow solid at room temperature .

Molecular Structure Analysis

The InChI code for 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid is 1S/C12H10ClNO2/c1-6-3-4-7 (2)11-10 (6)8 (13)5-9 (14-11)12 (15)16/h3-5H,1-2H3, (H,15,16) . This code provides a specific string of characters that represents the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-5,8-dimethylquinoline-2-carboxylic acid are not available, quinoline and its derivatives are known to participate in various chemical reactions. For instance, the chlorine atom in the 4-position in the pyridine ring is much more reactive in nucleophilic aromatic substitution reactions than the chlorine in the benzene ring .Physical And Chemical Properties Analysis

4-Chloro-5,8-dimethylquinoline-2-carboxylic acid is a white to yellow solid . It has a molecular weight of 235.67 . The compound should be stored at a temperature between 2-8°C .Scientific Research Applications

Medicinal Chemistry

Quinoline motifs, which “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” is a part of, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Anticancer Activity

Quinoline derivatives have shown significant anticancer activity . This makes “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” a potential candidate for further research in cancer treatment.

Antioxidant Activity

Quinoline derivatives also exhibit antioxidant activity . This suggests that “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” could be used in the development of antioxidant drugs.

Anti-inflammatory Activity

The anti-inflammatory activity of quinoline derivatives indicates that “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” could be explored for its potential use in anti-inflammatory medications.

Antimalarial Activity

Quinoline derivatives have been found to possess antimalarial properties . This opens up the possibility of “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” being used in the development of new antimalarial drugs.

Anti-SARS-CoV-2 Activity

In the wake of the COVID-19 pandemic, the anti-SARS-CoV-2 activity of quinoline derivatives has gained attention . “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” could potentially be used in the development of treatments for COVID-19.

Antituberculosis Activity

Quinoline derivatives have shown antituberculosis activity . This suggests that “4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” could be a potential candidate for further research in tuberculosis treatment.

Synthetic Routes

“4-Chloro-5,8-dimethylquinoline-2-carboxylic acid” could be used in the synthesis of other compounds. For example, 1-(2,4-Dimethylquinoline-3-yl) ethenone was produced when 1-(2-aminophenyl) ethenone reacted with pentane-2,4-dione using certain catalysts .

Safety and Hazards

The compound is associated with several hazard statements, including H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Mechanism of Action

Target of Action

Mode of Action

properties

IUPAC Name |

4-chloro-5,8-dimethylquinoline-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO2/c1-6-3-4-7(2)11-10(6)8(13)5-9(14-11)12(15)16/h3-5H,1-2H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCSHQWMHNSJGBQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=NC2=C(C=C1)C)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,4-dichlorophenyl)-2-{[(4-methoxyphenyl)sulfonyl]anilino}acetamide](/img/structure/B2445179.png)

![methyl 2-(2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)benzoate](/img/structure/B2445188.png)

![3-(4-Fluorophenyl)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]triazol-4-amine](/img/structure/B2445194.png)

![N-(2,3-dimethylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2445195.png)

![N-[2-[5-(4-Fluorophenyl)-1H-imidazol-2-yl]ethyl]but-2-ynamide](/img/structure/B2445196.png)